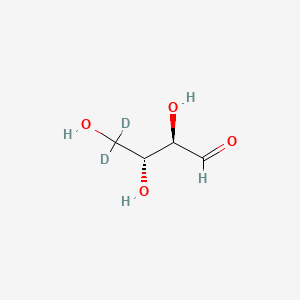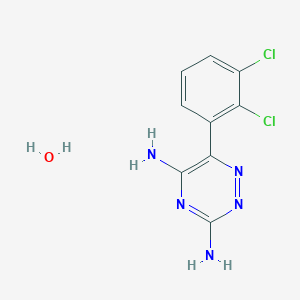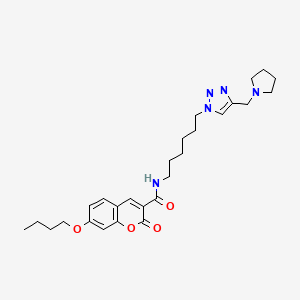
D-Erythrose-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Erythrose-d2 is a deuterated form of D-erythrose, a four-carbon monosaccharide with the chemical formula C4H8O4. It is a stereoisomer of D-threose and is classified as an aldotetrose due to the presence of an aldehyde group. The “d2” designation indicates that two hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
D-Erythrose can be synthesized through the selective degradation of D-glucose. One common method involves the oxidation of D-glucose with lead tetraacetate, which selectively degrades the glucose to di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose . This method provides a high overall yield of at least 80%.
Industrial Production Methods
Industrial production of D-erythrose typically involves the same synthetic routes used in laboratory settings, but on a larger scale. The process involves the oxidation of D-glucose followed by hydrolysis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
D-Erythrose-d2 undergoes various chemical reactions, including:
Oxidation: D-Erythrose can be oxidized to form erythronic acid.
Reduction: It can be reduced to form erythritol, a sugar alcohol.
Substitution: The hydroxyl groups in D-erythrose can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate and nitric acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: Erythronic acid.
Reduction: Erythritol.
Substitution: Various substituted erythrose derivatives depending on the reagents used.
科学研究应用
D-Erythrose-d2 has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways, particularly in the pentose phosphate pathway.
Medicine: Used in research to understand the metabolism of sugars and their derivatives.
Industry: Employed in the production of various biochemicals and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of D-erythrose-d2 involves its participation in various biochemical pathways. In the pentose phosphate pathway, D-erythrose-4-phosphate is an intermediate that plays a crucial role in the synthesis of nucleotides and amino acids. The deuterium atoms in this compound can provide insights into the reaction mechanisms by acting as tracers in metabolic studies .
相似化合物的比较
Similar Compounds
D-Threose: A diastereomer of D-erythrose with different spatial arrangement of hydroxyl groups.
L-Erythrose: The enantiomer of D-erythrose, having the same chemical formula but different optical activity.
D-Erythritol: A reduced form of D-erythrose, commonly used as a sugar substitute.
Uniqueness
D-Erythrose-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and understanding reaction mechanisms. Its isotopic labeling allows researchers to track its metabolic fate and study the kinetics of biochemical reactions in greater detail .
属性
分子式 |
C4H8O4 |
|---|---|
分子量 |
122.12 g/mol |
IUPAC 名称 |
(2R,3R)-4,4-dideuterio-2,3,4-trihydroxybutanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i2D2 |
InChI 键 |
YTBSYETUWUMLBZ-VTPOVWAESA-N |
手性 SMILES |
[2H]C([2H])([C@H]([C@H](C=O)O)O)O |
规范 SMILES |
C(C(C(C=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)








